molecular formula C17H28Cl2N2O2 B2444238 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185674-26-3

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2444238
CAS No.: 1185674-26-3
M. Wt: 363.32
InChI Key: QSEBRTJLKLSHMB-UHFFFAOYSA-N
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Description

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group, a benzylpiperazine moiety, and a propanol backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Allyloxy Intermediate: The initial step involves the reaction of an allyl alcohol with an appropriate halogenating agent to form an allyloxy intermediate.

    Introduction of the Benzylpiperazine Moiety: The allyloxy intermediate is then reacted with 4-benzylpiperazine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to form the desired product.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The benzylpiperazine moiety can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction can produce a primary alcohol.

Scientific Research Applications

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The allyloxy group may also play a role in its biological activity by facilitating interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Allyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(Allyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(Allyloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the benzyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets, making it a compound of interest in drug discovery and development.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-prop-2-enoxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.2ClH/c1-2-12-21-15-17(20)14-19-10-8-18(9-11-19)13-16-6-4-3-5-7-16;;/h2-7,17,20H,1,8-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEBRTJLKLSHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCN(CC1)CC2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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